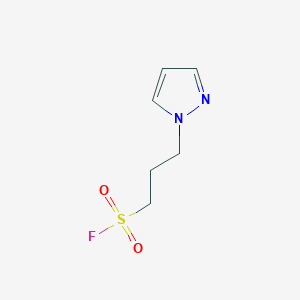
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide, also known as CFIMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice among researchers.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide involves the reaction of 3-chloro-4-methylaniline with 4-formyl-2-iodo-6-methoxyphenol, followed by acetylation of the resulting product with acetic anhydride and acetic acid.
Starting Materials
3-chloro-4-methylaniline, 4-formyl-2-iodo-6-methoxyphenol, acetic anhydride, acetic acid, sodium acetate, sodium hydroxide, wate
Reaction
Step 1: Dissolve 3-chloro-4-methylaniline and 4-formyl-2-iodo-6-methoxyphenol in a mixture of acetic anhydride and acetic acid., Step 2: Add sodium acetate to the reaction mixture and heat the mixture to reflux for several hours., Step 3: Cool the reaction mixture and pour it into water to obtain a solid product., Step 4: Dissolve the solid product in a mixture of acetic acid and water., Step 5: Add sodium hydroxide to the solution to adjust the pH to basic., Step 6: Acetylate the resulting product by adding acetic anhydride and heating the mixture to reflux for several hours., Step 7: Cool the reaction mixture and pour it into water to obtain a solid product., Step 8: Purify the solid product by recrystallization to obtain N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide.
作用机制
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide works by binding to the GABA(A) receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation. N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide enhances the activity of the GABA(A) receptor, leading to an increase in the inhibitory neurotransmitter activity, resulting in anxiolytic, sedative, and anticonvulsant effects.
生化和生理效应
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has been found to have various biochemical and physiological effects. It has been found to have anxiolytic, sedative, and anticonvulsant effects, making it a potential candidate for the treatment of various neurological disorders. N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has various advantages and limitations for lab experiments. One of the main advantages of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is its high affinity for the GABA(A) receptor, making it a potent and selective ligand for studying the receptor. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are various future directions for the study of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide. One of the future directions is the development of new derivatives of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide that have improved solubility and selectivity for the GABA(A) receptor. Another future direction is the study of the potential use of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide in the treatment of other neurological disorders such as depression and schizophrenia. Additionally, the study of the potential use of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide in combination with other drugs for cancer treatment is another future direction.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is a chemical compound that has shown promising results in various scientific research applications. Its high affinity for the GABA(A) receptor makes it a potential candidate for the treatment of various neurological disorders, while its ability to inhibit the growth of cancer cells makes it a potential candidate for cancer treatment. While N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has various advantages and limitations for lab experiments, there are various future directions for the study of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide that could lead to further advancements in scientific research.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has been extensively studied for its potential use in various scientific research applications. It has been found to have a high affinity for the GABA(A) receptor, making it a potential candidate for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClINO4/c1-10-3-4-12(7-13(10)18)20-16(22)9-24-17-14(19)5-11(8-21)6-15(17)23-2/h3-8H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLWEGNAYSOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)




![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)
![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2716181.png)
![2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2716182.png)


![7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716190.png)